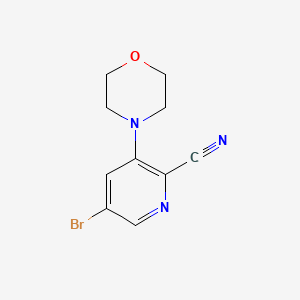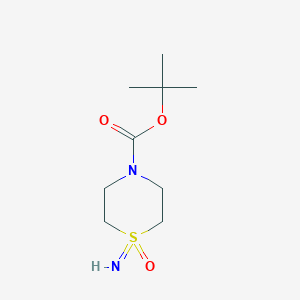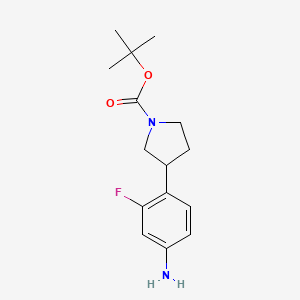
tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS number 1034497-93-2 . It has a molecular formula of C15H21FN2O2 and a molecular weight of 280.34 .
Physical And Chemical Properties Analysis
The predicted boiling point of “tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate” is 384.6±42.0 °C . Its predicted density is 1.179±0.06 g/cm3 .Applications De Recherche Scientifique
1. Asymmetric Synthesis and Chemical Purity tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate is involved in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, employing a nitrile anion cyclization strategy. This method results in high chemical and optical purity of the synthesized compounds and has been successfully applied to various phenyl substrates, showing its versatility in asymmetric synthesis (Chung et al., 2005).
2. Structural Analysis and Inhibitor Design The compound has been used in the design and structural analysis of influenza neuraminidase inhibitors. The synthesis methods have led to the discovery of potent inhibitors, with a clear understanding of the interactions between the compound's functional groups and the enzyme's active site, as revealed by X-ray crystallography. This showcases its potential in the design of targeted therapeutic agents (Wang et al., 2001).
3. Characterization and Crystal Structure Analysis The compound's derivatives have been extensively characterized using spectroscopic methods and X-ray diffraction studies. These studies provide insights into the molecular structure, conformation, and the types of intermolecular interactions present, contributing to the field of chemical crystallography and material science (Naveen et al., 2007), (Çolak et al., 2021).
4. Catalysis and Chemical Transformations The molecule participates in complex catalytic processes, leading to the formation of novel compounds with potential pharmaceutical applications. These processes involve delicate balances between different types of bond activations and demonstrate the compound's role in intricate chemical transformations (Crosby et al., 2009).
5. Advanced Material Synthesis The compound is involved in the synthesis of advanced materials, such as polyamides with specific properties. These materials exhibit notable thermal stability and solubility, highlighting the compound's utility in the development of new materials with desirable properties (Hsiao et al., 2000).
Propriétés
IUPAC Name |
tert-butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(17)8-13(12)16/h4-5,8,10H,6-7,9,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCFUVAWGKJGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406497.png)
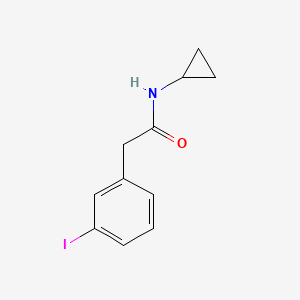
![{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1406502.png)
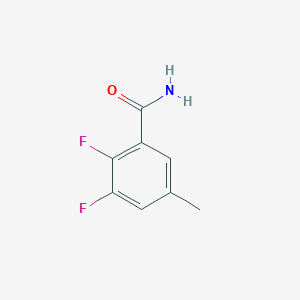
![1-(3,4-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1406507.png)
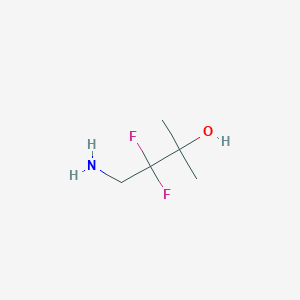

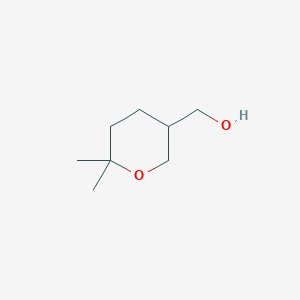
![2-(4-Chloro-3-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1406511.png)
